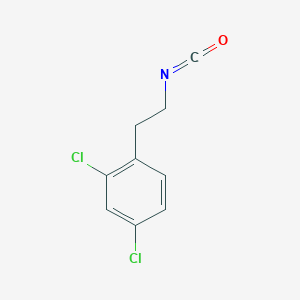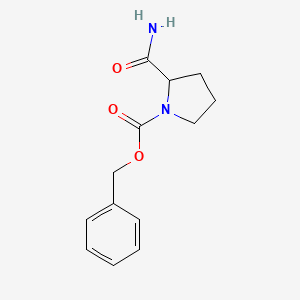
3-(4-Fluorophényl)-1-phényl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (3-(4-FPP)) is a pyrazolone analog of phenylpyrazole which is a compound used for the study of various biological processes and has been used in a variety of research applications. 3-(4-FPP) is a chemical compound with the molecular formula C14H12FN3 and a molar mass of 241.267 g/mol. It is a colorless solid at room temperature and is soluble in methanol, ethanol, and acetonitrile. 3-(4-FPP) has been studied for its potential use in the field of medicinal chemistry, as it has been found to have a variety of biological activities.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du pyrazole, y compris la 3-(4-Fluorophényl)-1-phényl-1H-pyrazol-5-amine, ont été étudiés pour leurs propriétés antimicrobiennes potentielles. La présence du groupe fluorophényle peut améliorer la capacité du composé à interagir avec les enzymes bactériennes, ce qui pourrait inhiber leur croissance et leur survie .
Agents antituberculeux
La recherche a montré que les composés du pyrazole peuvent présenter une activité contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. La structure du composé lui permet de se lier aux protéines à l'intérieur de la cellule bactérienne, ce qui perturbe sa fonction et conduit à la mort de l'agent pathogène .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du pyrazole sont bien documentées. Ils peuvent inhiber la production de cytokines pro-inflammatoires, ce qui en fait des candidats potentiels pour le traitement des maladies inflammatoires chroniques .
Propriétés antioxydantes
Le stress oxydatif est un facteur de nombreuses maladies, et les antioxydants peuvent atténuer ce stress. La This compound peut servir d'antioxydant puissant, en piégeant les radicaux libres et en protégeant les cellules des dommages .
Anti-tumorale et cytotoxicité
Les dérivés du pyrazole se sont avérés prometteurs dans la recherche anti-tumorale, en particulier dans le contexte du cancer du sein. Des études de docking moléculaire suggèrent que ces composés peuvent se lier aux récepteurs des œstrogènes, ce qui pourrait inhiber la croissance des cellules cancéreuses .
Effets analgésiques
Les effets analgésiques des pyrazoles sont attribués à leur interaction avec les récepteurs du système nerveux central. Cette interaction peut conduire à une réduction de la perception de la douleur, ce qui rend ces composés intéressants pour la recherche sur la gestion de la douleur .
Traitement du cancer hépatique
Certains dérivés du pyrazole ont été brevetés comme agents contre le cancer hépatique (HePG-2). Les caractéristiques structurales de la This compound peuvent contribuer à son efficacité potentielle dans le traitement du cancer du foie .
Activité inhibitrice de la COX-2
Le célécoxib, un inhibiteur de la COX-2 bien connu utilisé pour traiter la douleur et l'inflammation, est un dérivé du pyrazole. La structure du pyrazole fluoré du composé en question pourrait impliquer une activité inhibitrice de la COX-2 similaire, ce qui est important pour les applications pharmaceutiques .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVUBQDNVSIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391704 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72411-53-1 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)










![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
